molecular formula C20H22N4O5S3 B2502798 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 683259-43-0

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2502798
M. Wt: 494.6
InChI Key: ZUNFRBCTIARHFT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Analysis

    A study explored the synthesis, spectral analysis, and antibacterial evaluation of compounds with similar structural motifs as 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, indicating the potential biological activity of these compounds. This involved a series of synthesis steps, with the resulting compounds exhibiting valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

  • Pro-apoptotic Indapamide Derivatives

    Another study synthesized derivatives of indapamide, a molecule structurally related to the compound of interest, and found that one of the derivatives showed significant proapoptotic activity on melanoma cell lines. This indicates the potential of these compounds in cancer therapy (Ö. Yılmaz et al., 2015).

  • Fluoro Substituted Benzothiazoles

    Research involving the synthesis of fluoro-substituted benzothiazoles, which are structurally related to the compound , indicated these compounds have antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, demonstrating the diverse biological applications of such molecules (Snehal Patel et al., 2009).

Biological and Pharmacological Screening

  • Antimicrobial and Antifungal Action

    Compounds with structural similarities to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide were found to have antimicrobial and antifungal activities. This suggests the potential use of these compounds in treating infections (I. Sych et al., 2019).

  • Anticancer Activities

    Some synthesized compounds showed excellent anticancer activities against various cancer cell lines, suggesting the potential therapeutic application of such compounds in cancer treatment (B. Ravinaik et al., 2021).

  • Enzyme Inhibitory Activities

    A study synthesized new sulfonamides and tested them against α-glucosidase and acetylcholinesterase, revealing significant inhibitory activity. This highlights the potential of such compounds in managing diseases associated with these enzymes (M. Abbasi et al., 2019).

  • Antimicrobial Evaluation

    The antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, structurally related to the compound of interest, showed significant antimicrobial activity. This indicates the potential use of such compounds in antimicrobial therapy (A. Chawla, 2016).

Safety And Hazards

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Future Directions

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I hope this helps, and I encourage you to consult with a chemistry professional for more specific information.


properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNFRBCTIARHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

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